molecular formula C11H11NO4 B13988697 5,6-dimethoxy-1H-indole-3-carboxylic acid CAS No. 889943-16-2

5,6-dimethoxy-1H-indole-3-carboxylic acid

Cat. No.: B13988697
CAS No.: 889943-16-2
M. Wt: 221.21 g/mol
InChI Key: BJHHMRTYEZAINS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a widely used approach for constructing indole derivatives . This method typically involves the reaction of an appropriate precursor with reagents such as dihydrofuran and hydrazone under specific conditions .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, alkylating agents) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-1H-indole-3-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer specific chemical properties and biological activities. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

889943-16-2

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5,6-dimethoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-15-9-3-6-7(11(13)14)5-12-8(6)4-10(9)16-2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BJHHMRTYEZAINS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)OC

Origin of Product

United States

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